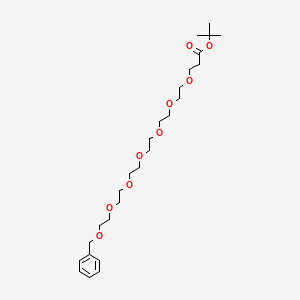
Benzyl-PEG7-t-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of various PROTACs (proteolysis-targeting chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound has a molecular formula of C26H44O9 and a molecular weight of 500.61 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl-PEG7-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and benzyl alcohol derivatives. The synthesis typically involves the esterification of polyethylene glycol with benzyl alcohol under controlled conditions. The reaction is catalyzed by acids or bases, and the product is purified through distillation or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time. Quality assurance measures are implemented to ensure the consistency and reliability of the product.
化学反应分析
Types of Reactions
Benzyl-PEG7-t-butyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Substitution: The replacement of one functional group with another in the ester molecule.
Common Reagents and Conditions
Esterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Hydrolysis: Typically carried out under acidic or basic conditions with the addition of water.
Substitution: Involves the use of nucleophiles such as amines or thiols.
Major Products Formed
Esterification: Produces esters and water.
Hydrolysis: Yields carboxylic acids and alcohols.
Substitution: Results in the formation of substituted esters and by-products.
科学研究应用
Benzyl-PEG7-t-butyl ester is widely used in scientific research due to its versatility and effectiveness as a PROTAC linker. Its applications include:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of protein functions and interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting and degrading disease-causing proteins.
Industry: Utilized in the production of bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems
作用机制
Benzyl-PEG7-t-butyl ester functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the following steps:
Binding: The PROTAC molecule binds to the target protein and an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase tags the target protein with ubiquitin molecules.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, a cellular complex responsible for protein degradation.
相似化合物的比较
Similar Compounds
Bis-PEG7-t-butyl ester: Another PEG-based linker used in bioconjugation and drug delivery systems.
PEGylated esters: Various PEGylated esters with different chain lengths and functional groups used in similar applications.
Uniqueness
Benzyl-PEG7-t-butyl ester stands out due to its specific structure, which provides optimal hydrophilicity and biocompatibility. The benzyl group enhances its stability and effectiveness as a PROTAC linker, making it a valuable tool in targeted protein degradation and drug development.
属性
分子式 |
C26H44O9 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H44O9/c1-26(2,3)35-25(27)9-10-28-11-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3 |
InChI 键 |
NDSSJZOYKWVWJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















